Cas no 1337879-88-5 (2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride)

2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanaMine dihydrochloride
- 2-(6-(CYCLOPENTYLOXY)PYRIDIN-3-YL)ETHANAMINE 2HCL
- 2-(6-(cyclopentyloxy)pyridin-3-yl)ethan-1-amine dihydrochloride
- 1337879-88-5
- MFCD22380345
- CS-0328953
- 2-[6-(CYCLOPENTYLOXY)PYRIDIN-3-YL]ETHANAMINE DIHYDROCHLORIDE
- 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanaminedihydrochloride
- 2-(6-cyclopentyloxypyridin-3-yl)ethanamine;dihydrochloride
- 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
-
- MDL: MFCD22380345
- インチ: 1S/C12H18N2O.2ClH/c13-8-7-10-5-6-12(14-9-10)15-11-3-1-2-4-11;;/h5-6,9,11H,1-4,7-8,13H2;2*1H
- InChIKey: LMAWEODNKSBAQT-UHFFFAOYSA-N
- SMILES: C(N)CC1=CC=C(OC2CCCC2)N=C1.[H]Cl.[H]Cl
計算された属性
- 精确分子量: 278.0952687g/mol
- 同位素质量: 278.0952687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
じっけんとくせい
- ゆうかいてん: NA
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R147643-250mg |
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride |
1337879-88-5 | 95% | 250mg |
¥3531 | 2023-09-10 | |
TRC | C992810-50mg |
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride |
1337879-88-5 | 50mg |
$ 320.00 | 2022-06-06 | ||
TRC | C992810-10mg |
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride |
1337879-88-5 | 10mg |
$ 95.00 | 2022-06-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R147643-100mg |
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride |
1337879-88-5 | 95% | 100mg |
¥2078 | 2023-09-10 | |
Matrix Scientific | 144851-1g |
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride, 95% |
1337879-88-5 | 95% | 1g |
$1740.00 | 2023-09-07 | |
abcr | AB444991-250mg |
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride, min. 95%; . |
1337879-88-5 | 250mg |
€954.00 | 2024-08-03 | ||
Ambeed | A179220-1g |
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride |
1337879-88-5 | 95% | 1g |
$1487.0 | 2024-04-24 | |
Ambeed | A179220-100mg |
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride |
1337879-88-5 | 95% | 100mg |
$326.0 | 2024-04-24 | |
A2B Chem LLC | AE66446-250mg |
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride |
1337879-88-5 | 95% | 250mg |
$403.00 | 2024-04-20 | |
Chemenu | CM111470-250mg |
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride |
1337879-88-5 | 95% | 250mg |
$539 | 2024-08-02 |
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochlorideに関する追加情報
Comprehensive Overview of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (CAS No. 1337879-88-5)
2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (CAS No. 1337879-88-5) is a chemically synthesized compound with significant potential in pharmaceutical research and development. This compound, often referred to in scientific literature due to its unique structural properties, has garnered attention for its potential applications in drug discovery. The cyclopentyloxy and pyridin-3-yl moieties in its structure contribute to its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the demand for highly specialized chemical intermediates like 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride has surged, driven by advancements in precision medicine and targeted drug delivery systems. Researchers are particularly interested in its potential role as a building block for small-molecule inhibitors, which are critical in treating diseases such as cancer and autoimmune disorders. The compound's dihydrochloride salt form enhances its solubility, a key factor in pharmacokinetic optimization.
The synthesis of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride involves multi-step organic reactions, including cyclization and amination processes. Its CAS No. 1337879-88-5 serves as a unique identifier in chemical databases, ensuring accurate referencing in patents and research papers. Given the growing emphasis on AI-driven drug discovery, this compound is frequently analyzed in computational chemistry models to predict its interactions with biological targets.
From an industrial perspective, 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is often discussed in the context of green chemistry and sustainable synthesis. Companies are investing in eco-friendly production methods to minimize waste and reduce environmental impact. This aligns with global trends toward ESG (Environmental, Social, and Governance) compliance in the chemical sector. Additionally, the compound's stability under various storage conditions makes it a reliable choice for long-term research projects.
Frequently asked questions about 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride include its purity standards, handling protocols, and supply chain availability. Researchers also inquire about its potential synergies with other biologically active compounds, as combination therapies gain traction in modern medicine. The compound's mechanism of action remains a hot topic, with studies exploring its affinity for specific enzyme receptors and signal transduction pathways.
In summary, 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (CAS No. 1337879-88-5) represents a promising candidate for future therapeutic innovations. Its versatility in drug design and compatibility with cutting-edge research technologies positions it as a valuable asset in the pharmaceutical industry. As scientific inquiry continues to evolve, this compound is likely to play a pivotal role in addressing unmet medical needs.
1337879-88-5 (2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride) Related Products
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
